molecular formula C24H24N2O4 B2752810 N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide CAS No. 941872-70-4

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide

Cat. No.: B2752810
CAS No.: 941872-70-4
M. Wt: 404.466
InChI Key: HXAGTORBFHPCIJ-UHFFFAOYSA-N
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Description

N-[3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide is a synthetic acetamide derivative characterized by a methoxy-substituted phenyl ring linked to a 2-oxopiperidine moiety and a naphthalen-2-yloxy acetamide side chain. This compound is structurally tailored to optimize interactions with biological targets, likely central nervous system (CNS) receptors or enzymes, given the presence of the lipophilic naphthalene group and the hydrogen-bonding-capable oxopiperidine ring. Its molecular formula is C₂₄H₂₅N₂O₄, with a molar mass of 405.47 g/mol. The compound’s design reflects efforts to balance solubility, permeability, and target affinity, as seen in related orexin receptor antagonists and cytotoxic agents .

Properties

IUPAC Name

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4/c1-29-22-15-19(10-12-21(22)26-13-5-4-8-24(26)28)25-23(27)16-30-20-11-9-17-6-2-3-7-18(17)14-20/h2-3,6-7,9-12,14-15H,4-5,8,13,16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXAGTORBFHPCIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)COC2=CC3=CC=CC=C3C=C2)N4CCCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide involves multiple steps. One common synthetic route starts with the reaction of 4-chloronitrobenzene with piperidine to form an intermediate. This intermediate undergoes further reactions, including oxidation and substitution, to yield the final product . Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:

Scientific Research Applications

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide involves its interaction with specific molecular targets. For instance, in the case of its use in anticoagulant drugs, it acts as an inhibitor of activated factor X (FXa), a key enzyme in the blood coagulation pathway . By inhibiting FXa, the compound prevents the formation of thrombin and subsequent blood clotting.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their properties:

Compound Name Key Substituents Molecular Formula Molar Mass (g/mol) Biological Activity/Notes Reference
Target Compound 3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl, naphthalen-2-yloxy C₂₄H₂₅N₂O₄ 405.47 Designed for CNS permeability and receptor binding
N-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]-2-(naphthalen-2-yl)acetamide (9a) 4-Hydroxy-3-methoxyphenethyl, naphthalen-2-yl C₂₁H₂₁NO₃ 335.40 Orexin-1 receptor antagonist; moderate solubility
N-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]-2-(3,4-dimethylphenyl)acetamide (9b) 3,4-Dimethylphenyl C₂₀H₂₅NO₃ 327.42 Improved solubility vs. 9a; reduced lipophilicity
N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide Morpholinoethyl C₁₉H₂₂N₂O₃ 326.39 Cytotoxicity in HeLa cells (IC₅₀ ~3.16 µM), comparable to cisplatin
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide 3-Methylphenyl C₂₁H₂₄N₂O₃ 352.43 Structural analog with reduced aromatic bulk

Key Structural Insights :

  • Naphthalene vs. Phenyl Groups : The naphthalen-2-yloxy group in the target compound and 9a enhances π-π stacking and lipophilicity compared to phenyl or alkyl-substituted analogues (e.g., 9b, 16). This may improve membrane permeability but reduce aqueous solubility .
  • Oxopiperidine vs. This difference may influence target selectivity .
Pharmacological and Physicochemical Properties
  • Solubility : The oxopiperidine group may improve water solubility compared to purely aromatic analogues (e.g., 9a) but less than morpholine derivatives () .
  • Cytotoxicity: While the morpholinoethyl analogue () shows potent cytotoxicity, the target compound’s oxopiperidine group could modulate activity toward CNS targets rather than broad cytotoxicity.
  • Metabolic Stability : The methoxy group may reduce oxidative metabolism compared to hydroxylated analogues (e.g., 9a), enhancing bioavailability .

Biological Activity

N-[3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide is a synthetic compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by diverse research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Methoxy Group : Enhances lipophilicity and biological activity.
  • Piperidinone Moiety : Imparts unique pharmacological properties.
  • Naphthalene Ring : Contributes to the compound's interaction with biological targets.

The molecular formula is C18H22N2O3C_{18}H_{22}N_{2}O_{3}, with a molecular weight of 302.38 g/mol. Its structural uniqueness allows for various interactions with biological systems, making it a subject of interest in medicinal chemistry.

N-[3-Methoxy-4-(2-oxopiperidin-1-yloxy)phenyl]acetamide exhibits several mechanisms of action:

  • Enzyme Inhibition : The compound has shown significant inhibitory effects on carbonic anhydrase enzymes, which play critical roles in physiological processes such as respiration and ion transport.
  • Antitumor Activity : Preliminary studies indicate that it may possess antitumor properties, potentially through mechanisms involving apoptosis induction in cancer cells .
  • Antiviral Properties : Research suggests effectiveness against various viruses, including herpes simplex and influenza viruses, indicating potential as an antiviral agent.

Biological Activity Overview

The following table summarizes the biological activities and findings related to N-[3-methoxy-4-(2-oxopiperidin-1-yloxy)phenyl]acetamide:

Biological Activity Description Reference
Enzyme InhibitionSignificant inhibition of carbonic anhydrase enzymes affecting respiration and ion transport
Antitumor ActivityInduces apoptosis in cancer cells; further studies needed to confirm efficacy
Antiviral EffectsEffective against herpes simplex virus types 1 and 2, influenza A and B
Anticoagulant PotentialSimilar structure to known anticoagulants like apixaban; potential for thrombotic disease treatment

Case Study 1: Antitumor Efficacy

In a study examining the antitumor effects of similar compounds, derivatives based on the oxadiazole scaffold were tested against various cancer cell lines. The results indicated that modifications to the piperidine structure enhanced cytotoxicity towards malignant cells. N-[3-Methoxy-4-(2-oxopiperidin-1-yloxy)phenyl]acetamide is hypothesized to follow similar pathways due to its structural characteristics .

Case Study 2: Enzyme Interaction

Research involving enzyme kinetics revealed that compounds with similar structures effectively inhibited carbonic anhydrase activity, leading to altered physiological responses. N-[3-Methoxy-4-(2-oxopiperidin-1-yloxy)phenyl]acetamide's ability to modulate enzyme activity suggests potential therapeutic applications in conditions where carbonic anhydrase plays a pivotal role.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide?

  • Methodology : The synthesis involves multi-step reactions, including:

  • Coupling reactions : Use of coupling agents like HATU [(1- [Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)] in anhydrous DMSO to form the acetamide bond between aromatic amines and carboxylic acid derivatives .
  • Protection/deprotection strategies : For example, masking the 2-oxopiperidin-1-yl group during reactions involving the methoxyphenyl moiety to prevent side reactions .
  • Purification : Column chromatography (silica gel) and recrystallization in solvents like ethyl acetate/hexane mixtures to isolate high-purity products .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

  • Methodology :

  • ¹H NMR : Key peaks include aromatic protons (δ 6.8–7.5 ppm for naphthalene and phenyl groups), methoxy singlet (δ ~3.8 ppm), and amide NH (δ ~9.8 ppm) .
  • IR spectroscopy : Confirm amide C=O stretching (~1667 cm⁻¹) and aromatic C-H bending (~610–830 cm⁻¹) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 430.2 [M+1]) and fragmentation patterns to verify the backbone .

Q. What are the critical solubility and stability parameters for this compound in biological assays?

  • Methodology :

  • LogP determination : Use reverse-phase HPLC or shake-flask methods to assess hydrophobicity, which impacts CNS permeability (target logP < 5 for blood-brain barrier penetration) .
  • Stability studies : Monitor degradation under varying pH (1.2–7.4) and temperatures (4–37°C) via HPLC to identify optimal storage conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the coupling step of the acetamide bond?

  • Methodology :

  • Solvent screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates compared to toluene or THF .
  • Catalyst selection : Triethylamine or DMAP improves activation of carboxylic acids in coupling reactions .
  • Temperature control : Reactions at 50°C reduce side products compared to room temperature .
  • Real-time monitoring : Use TLC (e.g., ethyl acetate/hexane 3:7) to track reaction progress and terminate at optimal conversion .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., orexin receptors)?

  • Methodology :

  • Molecular docking : Software like AutoDock Vina to simulate binding poses in receptor active sites (e.g., OX1R), focusing on hydrogen bonding with the 2-oxopiperidin-1-yl group and π-π stacking with naphthalene .
  • MD simulations : GROMACS for 100 ns trajectories to assess stability of ligand-receptor complexes .
  • QSAR modeling : Correlate substituent effects (e.g., methoxy vs. nitro groups) with activity data from in vitro assays .

Q. What strategies resolve contradictions in solubility data reported across studies?

  • Methodology :

  • Standardized protocols : Adopt consistent buffer systems (e.g., PBS pH 7.4) and temperature (25°C) for solubility measurements .
  • Co-solvent approaches : Use DMSO/cosolvent (e.g., PEG 400) mixtures to mimic physiological conditions .
  • Validation : Cross-check results with orthogonal methods (e.g., nephelometry vs. HPLC) .

Q. How can regioselectivity challenges in introducing the 2-oxopiperidin-1-yl group be addressed?

  • Methodology :

  • Directing groups : Install temporary substituents (e.g., nitro) on the phenyl ring to guide piperidinone addition via SNAr reactions .
  • Catalytic systems : Use Pd(OAc)₂/Xantphos for Buchwald-Hartwig amination to achieve C-N bond formation at the 4-position .

Data Analysis and Experimental Design

Q. What analytical techniques are recommended for detecting impurities in the final product?

  • Methodology :

  • HPLC-DAD/MS : Gradient elution (ACN/water + 0.1% formic acid) to separate and identify byproducts (e.g., dealkylated or hydrolyzed derivatives) .
  • ¹³C NMR : Detect trace impurities (<0.1%) through DEPT-135 editing .

Q. How to design dose-response studies for in vivo efficacy evaluation?

  • Methodology :

  • Dose range : Start with 0.1–100 mg/kg (oral or i.p.) in rodent models, based on in vitro IC50 values (e.g., OX1R antagonism) .
  • Endpoint selection : Measure behavioral outcomes (e.g., sleep latency) or biomarker levels (e.g., corticosterone) .

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